molecular formula C22H21N3O6S B4616616 3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B4616616
M. Wt: 455.5 g/mol
InChI Key: KVMBSXLCLJJLHH-UWVJOHFNSA-N
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Description

3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.11510657 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Triazine derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of triazine-based compounds in chemical synthesis. For instance, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-one showcases the chemical reactivity and potential for generating diverse compounds within this chemical family (Elokhina et al., 1996). These synthetic routes offer a foundation for exploring the applications of specific triazine derivatives in various fields of research.

Antiviral and Antimicrobial Activities

Triazine derivatives have been examined for their inhibitory effects on various viruses and bacteria, indicating their potential as antiviral and antimicrobial agents. For example, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were found to inhibit the replication of ortho- and paramyxoviruses, highlighting the selective biological activity that can be achieved by modifying the triazine core (Golankiewicz et al., 1995). This selective inhibition is crucial for developing targeted therapeutic agents with minimized side effects.

Corrosion Inhibition

Beyond biomedical applications, triazine derivatives have been studied for their role in corrosion inhibition, an essential aspect of material science and engineering. Benzothiazole derivatives, for example, showed promising results as corrosion inhibitors for steel in acidic environments, showcasing the compounds' ability to provide protective layers and prevent material degradation (Hu et al., 2016). This application is vital for extending the lifespan of materials used in harsh industrial and environmental conditions.

Larvicidal and Antimicrobial Properties

Some triazine derivatives have been synthesized and shown to possess mosquito larvicidal and broad-spectrum antibacterial activities, underscoring their potential as pesticide agents and in combating microbial resistance. The identification of compounds with specific activity against malaria vectors and bacterial pathogens is a critical step towards developing new, more effective treatments and pest control strategies (Castelino et al., 2014).

Properties

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-[(3,4,5-trimethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-27-17-6-13(7-18(28-2)20(17)29-3)8-19-21(26)25-11-24(10-23-22(25)32-19)14-4-5-15-16(9-14)31-12-30-15/h4-9H,10-12H2,1-3H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMBSXLCLJJLHH-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.